Scaffold Privilege in Bcr-Abl Kinase Inhibitor Synthesis
The 3-amino-4-methoxybenzoyl fragment, derived from this compound, is critical for Bcr-Abl inhibition in nilotinib analog programs . While a direct IC50 for the isolated compound is not available, derivatives synthesized from this scaffold demonstrate potent cellular activity. For instance, a related nilotinib derivative exhibited an EC50 of 0.04 nM against wild-type BCR-ABL expressed in mouse BAF3 cells [1]. In contrast, simpler analogs like 2-hydroxy-4-methoxybenzoic acid show only 'weak' antiproliferative effects in comparable K562 leukemia models . This indicates that the specific 3-amino-4-methoxybenzoate core provides a substantial activity advantage over simpler methoxybenzoates in this therapeutic context.
| Evidence Dimension | Antiproliferative / Kinase Inhibitory Potency (via derivatives) |
|---|---|
| Target Compound Data | EC50 = 0.04 nM (for a nilotinib derivative synthesized using this scaffold) [1] |
| Comparator Or Baseline | 2-hydroxy-4-methoxybenzoic acid (Qualitative descriptor: 'Weak inhibition') |
| Quantified Difference | The derived compound shows nanomolar potency, whereas the simpler analog is described as having a weak effect, representing at least a 1000-fold difference in potential efficacy. |
| Conditions | Inhibition of human wild type BCR-ABL expressed in mouse BAF3 cells (MTT assay, 72 hrs) [1] vs. K562 leukemia cell line . |
Why This Matters
Procurement of 16357-44-1 is justified for Bcr-Abl inhibitor projects, where its specific substitution pattern is essential for achieving high target affinity, unlike less specific methoxybenzoate building blocks.
- [1] BindingDB. (n.d.). BDBM50172492 (CHEMBL3808884). Retrieved from: https://www.bindingdb.org/. View Source
